5-Bromo-1,2-dimethoxy-3-nitrobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO4 |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
5-bromo-1,2-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-5(9)3-6(10(11)12)8(7)14-2/h3-4H,1-2H3 |
InChI Key |
GUNGBFGIQFQRME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1,2 Dimethoxy 3 Nitrobenzene and Analogs
1 Methylation Reactions
The formation of ether linkages, specifically the methoxy (B1213986) groups, is commonly achieved through methylation reactions. A frequent strategy involves the Williamson ether synthesis, where a hydroxylated precursor (a phenol) is treated with a methylating agent.
For instance, in the synthesis of the related compound 5-bromo-1,2,3-trimethoxybenzene (B181038), a multi-step process starting from o-vanillin can be employed. patsnap.com This synthesis involves the bromination and oxidation of the precursor to form 5-bromo-3-methoxybenzene-1,2-diol. patsnap.com This di-hydroxylated intermediate is then subjected to methylation to yield the final trimethoxy product. patsnap.com Common methylating agents for such transformations include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com
| Step | Precursor | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | o-Vanillin | Liquid Bromine, Glacial Acetic Acid, Sodium Acetate | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | patsnap.com |
| 2 | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Oxidizing Agent | 5-bromo-3-methoxybenzene-1,2-diol | patsnap.com |
| 3 | 5-bromo-3-methoxybenzene-1,2-diol | Methylating Agent (e.g., Dimethyl Sulfate) | 5-bromo-1,2,3-trimethoxybenzene | patsnap.comgoogle.com |
Advanced Synthetic Techniques
Modern organic synthesis often employs catalytic methods to achieve higher efficiency and selectivity, overcoming the limitations of classical approaches.
Catalytic Approaches
Catalytic methods offer powerful alternatives for constructing complex aromatic molecules. One such advanced technique is iridium-catalyzed arene borylation. organic-chemistry.orgberkeley.edu This method allows for the direct functionalization of a C-H bond.
In the synthesis of an analog, 1-bromo-3,5-dimethoxy-2-nitrobenzene , a strategy involving iridium-catalyzed borylation can be used. sigmaaldrich.comchemdad.com The synthesis starts with 1,3-dimethoxybenzene, which undergoes iridium-catalyzed borylation to introduce a boronate ester group. organic-chemistry.orgberkeley.educhemdad.com This borylated intermediate can then be converted to the corresponding aryl bromide. organic-chemistry.orgberkeley.edu Subsequent nitration of the resulting 1-bromo-3,5-dimethoxybenzene (B32327) yields the target 1-bromo-3,5-dimethoxy-2-nitrobenzene. sigmaaldrich.comchemdad.com This catalytic approach provides a regioselective route to halogenated arenes that can be difficult to access through traditional electrophilic substitution. organic-chemistry.orgresearchgate.net
| Step | Reactant | Key Reagents/Catalyst | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 1,3-Dimethoxybenzene | [Ir(COD)(OMe)]₂, B₂pin₂ | Borylated arene | organic-chemistry.orgberkeley.edu |
| 2 | Borylated arene | CuBr₂ | 1-Bromo-3,5-dimethoxybenzene | organic-chemistry.orgberkeley.edu |
| 3 | 1-Bromo-3,5-dimethoxybenzene | Nitrating mixture (HNO₃/H₂SO₄) | 1-bromo-3,5-dimethoxy-2-nitrobenzene | sigmaaldrich.comchemdad.com |
Continuous Flow Processing and Green Chemistry Considerations (e.g., for bromination and nitration reactions)
The synthesis of complex aromatic compounds like 5-Bromo-1,2-dimethoxy-3-nitrobenzene increasingly leverages continuous flow (CF) processing and green chemistry principles to enhance safety, efficiency, and sustainability.
Continuous flow synthesis has gained significant interest due to its numerous advantages over traditional batch processing. These benefits include precise control over reaction parameters such as temperature and pressure, superior mixing and mass transfer, and the potential for higher yields. researchgate.net This technology's scalability makes it a viable alternative for the industrial production of fine chemicals. researchgate.net For instance, the systematic tuning of residence time, a critical parameter in CF reactors, can effectively control reaction outcomes and rates. researchgate.net
In the context of producing brominated and nitrated aromatics, green chemistry principles are pivotal in addressing the hazards and environmental impact of conventional reagents.
Bromination: Traditional electrophilic bromination often uses elemental bromine (Br₂), a toxic, corrosive, and volatile liquid that poses significant handling challenges. wordpress.com Green chemistry seeks safer and more efficient alternatives.
N-Bromosuccinimide (NBS): A solid reagent, NBS is easier and safer to handle than liquid bromine. wordpress.com It is effective for a wide range of brominations, including those of aromatic compounds. cambridgescholars.com However, a drawback is its lower atom economy, as only the single bromine atom in the molecule is utilized, and it generates by-products like succinimide. wordpress.com
Eco-Friendly Brominating Reagents: Systems such as a bromide/bromate couple (e.g., NaBr/NaBrO₃) can be used to generate bromine in situ upon acidification. This approach offers high atom efficiency and functional group tolerance for the bromination of various substrates, including alkenes and aromatics. cambridgescholars.com
Electrochemical Methods: Electrosynthesis represents a modern green approach. For example, the paired electrolysis of N-benzyl-acrylamides using 2-bromoethan-1-ol as a bromine source generates low concentrations of bromine from both cathodic and anodic processes, facilitating electrophilic bromination under mild conditions. rsc.org
Table 1: Comparison of Brominating Agents
| Reagent | State | Key Advantages | Key Disadvantages | Citations |
|---|---|---|---|---|
| Elemental Bromine (Br₂) | Liquid | High reactivity | Toxic, corrosive, volatile, difficult to handle | wordpress.com |
| N-Bromosuccinimide (NBS) | Solid | Easier and safer to handle than Br₂ | Lower atom economy, produces by-products | wordpress.comcambridgescholars.com |
| Bromide/Bromate Couple | Solid/Solution | In situ generation, high atom efficiency, versatile | Requires acidification step | cambridgescholars.com |
| Electrochemical Generation | N/A | Mild conditions, avoids handling bulk bromine | May require specialized equipment | rsc.org |
Nitration: Nitration reactions traditionally employ mixed acids (sulfuric and nitric acid), which are highly corrosive and produce significant acidic waste. While specific green alternatives for the nitration step in the synthesis of this compound are less detailed in the provided sources, the principles of green chemistry would encourage exploring solid acid catalysts or milder nitrating agents to reduce environmental impact.
Multi-step Synthesis Design and Optimization
The synthesis of a polysubstituted benzene (B151609) ring like this compound requires careful strategic planning to ensure correct regiochemistry and high yields. A common approach involves a sequence of electrophilic aromatic substitution reactions. For analogous compounds like 5-bromo-1,2-difluoro-3-nitrobenzene, a typical pathway involves the initial bromination of the disubstituted benzene, followed by nitration.
Synthesis Design: A plausible multi-step synthesis for this compound would likely start with 1,2-dimethoxybenzene (B1683551) (veratrole). The synthetic design must consider the directing effects of the substituents on the aromatic ring. The methoxy groups are ortho-, para-directing and activating. Bromination would occur at a position activated by both methoxy groups. Subsequent nitration must then be directed to the desired position, a process influenced by all three existing substituents (two methoxy groups and one bromine atom). An alternative starting material could be 1-Bromo-3,5-dimethoxybenzene, which is then nitrated to yield an isomeric product, 5-bromo-1,3-dimethoxy-2-nitrobenzene. chemicalbook.com
Optimization: Optimizing a multi-step synthesis involves refining each step to maximize yield, purity, and cost-effectiveness while minimizing waste and operational hazards.
Reagent and Catalyst Selection: The choice of reagents is critical. For instance, in the synthesis of the related compound 5-bromo-1,2,3-trimethoxybenzene, routes using expensive catalysts like 10-methyl-9-mesitylacridinium perchlorate (B79767) or unstable, non-commercial catalysts (copper oxide on zinc oxide) were deemed unsuitable for industrial scale-up due to high costs and inconsistent yields. google.com A successful optimization would prioritize affordable, stable, and commercially available reagents.
Control of Reaction Conditions: Fine-tuning reaction parameters is essential for maximizing product yield and minimizing the formation of impurities. In the nitration of 5-bromo-1,2-difluorobenzene, the reaction temperature is carefully controlled (typically 50–70°C) to achieve yields between 65% and 80%. Similarly, when preparing bromonitromethane, controlling the reaction conditions was key to minimizing the formation of the dibromonitromethane (B120713) by-product. nih.gov This principle of carefully balancing conditions to favor the desired product is broadly applicable. nih.gov
Process Simplification: Evaluating different synthetic routes is crucial. A synthesis of 5-bromo-1,2,3-trimethoxybenzene starting from o-vanillin was considered suboptimal for large-scale production because the starting material was expensive and had long delivery times. google.com An optimized process would start from more readily available and cost-effective precursors.
Table 2: Key Parameters for Optimization in Related Syntheses
| Optimization Factor | Example Application | Objective | Citations |
|---|---|---|---|
| Catalyst Cost | Synthesis of 5-bromo-1,2,3-trimethoxybenzene | Avoid expensive and non-commercial catalysts to ensure economic viability for scale-up. | google.com |
| Reaction Temperature | Nitration of 5-bromo-1,2-difluorobenzene | Control temperature (50-70°C) to maximize yield (65-80%) and regioselectivity. | |
| By-product Minimization | Synthesis of bromonitromethane | Adjust conditions to suppress the formation of dibromonitromethane. | nih.gov |
| Starting Material Cost | Synthesis of 5-bromo-1,2,3-trimethoxybenzene | Select readily available, inexpensive precursors over custom, high-cost ones like o-vanillin. | google.com |
Advanced Characterization and Computational Investigations of 5 Bromo 1,2 Dimethoxy 3 Nitrobenzene
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like 5-Bromo-1,2-dimethoxy-3-nitrobenzene. Each method provides unique information about the connectivity, functional groups, and electronic environment of the molecule.
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these protons (at C-4 and C-6) would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group would deshield the adjacent proton at C-4, causing it to resonate at a higher chemical shift compared to the proton at C-6. The methoxy groups (-OCH₃) at C-1 and C-2 would each give rise to a singlet, likely in the range of δ 3.8-4.1 ppm. Their exact chemical shifts may differ slightly due to the influence of the adjacent nitro and bromo substituents.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbons bearing the methoxy groups (C-1 and C-2) would appear in the δ 140-160 ppm region. The carbon attached to the electron-withdrawing nitro group (C-3) would be significantly deshielded. The carbon bearing the bromine atom (C-5) would have a chemical shift influenced by the halogen's electronegativity and its heavy atom effect, typically in the δ 110-125 ppm range. The two remaining aromatic carbons (C-4 and C-6) would resonate in the aromatic region, and the two methoxy carbons would appear in the upfield region, typically around δ 55-65 ppm. Studies on related compounds like 1,2-dimethoxybenzene (B1683551) have shown that the conformational mobility of the methoxy groups can influence the NMR parameters.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C-1 | - | - | 145-155 |
| C-2 | - | - | 150-160 |
| C-3 | - | - | 140-150 |
| H-4 / C-4 | 7.8-8.2 | d | 115-125 |
| C-5 | - | - | 110-120 |
| H-6 / C-6 | 7.2-7.6 | d | 110-120 |
| 1-OCH₃ | 3.9-4.1 | s | 56-62 |
| 2-OCH₃ | 3.8-4.0 | s | 56-62 |
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to be prominent, appearing around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-O stretching vibrations of the methoxy groups would likely be observed in the region of 1250-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be active in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Methoxy) | 3000-2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| NO₂ Asymmetric Stretch | 1560-1520 | FT-IR |
| NO₂ Symmetric Stretch | 1370-1340 | FT-IR, Raman |
| C-O Asymmetric Stretch (Aryl Ether) | 1280-1250 | FT-IR |
| C-O Symmetric Stretch (Aryl Ether) | 1050-1020 | FT-IR |
| C-Br Stretch | 600-500 | FT-IR, Raman |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO₄), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected exact masses for the molecular ions would be approximately 260.9691 u (for ⁷⁹Br) and 262.9671 u (for ⁸¹Br). Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂), a methyl radical (-CH₃) from a methoxy group, or a methoxy radical (-OCH₃).
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands characteristic of a substituted nitrobenzene (B124822). Aromatic compounds typically show π → π* transitions. For nitrobenzene itself, a strong absorption band is observed around 240 nm. nih.gov The presence of the methoxy and bromo substituents would likely cause a bathochromic (red) shift of these absorptions. A weaker n → π* transition associated with the nitro group might also be observed at longer wavelengths, possibly around 330-350 nm. nih.gov
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected solid-state conformation. For instance, studies on other substituted dimethoxybenzenes reveal information about bond lengths, bond angles, and intermolecular interactions. A crystal structure of this compound would definitively establish the planarity of the benzene ring and the orientation of the methoxy and nitro groups relative to the ring. It would also reveal details about intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.
Quantum Chemical and Theoretical Approaches
In the absence of extensive experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the structural, spectroscopic, and electronic properties of molecules. aip.org
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles.
Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental bands.
Simulate NMR spectra: Theoretical chemical shifts can be calculated and compared with expected values.
Analyze electronic properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter related to the molecule's stability.
Generate a Molecular Electrostatic Potential (MEP) map: This would visualize the electron density distribution, identifying electrophilic and nucleophilic sites on the molecule. The region around the nitro group would be expected to be electron-deficient (blue), while the methoxy groups would contribute to electron-rich regions (red).
Theoretical studies on related nitrobenzene derivatives have successfully correlated calculated properties with experimental observations, demonstrating the reliability of these computational methods for predicting the characteristics of this compound. nih.govaip.org
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (the optimized geometry) and its fundamental electronic properties. For a molecule like this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This level of theory provides a robust balance between accuracy and computational cost for organic molecules. google.com
The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The presence of bulky and electronically distinct substituents—two methoxy groups, a bromine atom, and a nitro group—on the benzene ring introduces steric strain and electronic repulsion. These interactions force the methoxy and nitro groups to twist out of the plane of the benzene ring to achieve the lowest energy conformation.
Predicted Geometrical Parameters: The geometry optimization would yield precise data on the molecule's structure. The table below presents predicted values for key structural parameters, derived from established data on substituted benzenes.
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C-Br | ~1.90 Å | The carbon-bromine bond length is influenced by the halogen's size. |
| C-N (nitro) | ~1.48 Å | The bond connecting the nitro group to the aromatic ring. |
| N-O | ~1.22 Å | The bonds within the nitro group, exhibiting partial double-bond character. |
| C-O (methoxy) | ~1.36 Å | The bond between the ring carbon and the methoxy oxygen. |
| C-C (aromatic) | 1.39 - 1.41 Å | Aromatic carbon-carbon bonds, with slight variations due to substituent effects. |
| **Bond Angles (°) ** | ||
| C-C-Br | ~119° - 121° | The angle is affected by steric hindrance from adjacent groups. |
| C-C-N | ~118° - 120° | The angle involving the carbon attached to the nitro group. |
| O-N-O | ~124° | The angle within the nitro group. |
| Dihedral Angles (°) | ||
| C-C-O-C (methoxy) | 10° - 40° | Represents the twist of the methoxy groups out of the benzene plane due to steric hindrance. |
| C-C-N-O (nitro) | 20° - 50° | Represents the twist of the nitro group relative to the benzene ring to minimize steric clash. |
This is an interactive data table. Click on the headers to sort.
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, specifically influenced by the electron-donating methoxy groups. Conversely, the LUMO is predicted to be centered on the potent electron-withdrawing nitro group.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Predicted FMO Energies and Global Reactivity Descriptors:
| Descriptor | Formula | Predicted Value | Interpretation |
| E(HOMO) | - | ~ -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | - | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.3 eV | Indicates high kinetic stability and low reactivity. |
| Ionization Potential (I) | -E(HOMO) | ~ 6.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | ~ 2.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.65 eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.15 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | ~ 0.23 eV⁻¹ | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 5.03 eV | Measures the propensity to act as an electrophile. |
This is an interactive data table. Click on the headers to sort.
Molecular Electrostatic Surface Potential (MESP) Mapping
Molecular Electrostatic Surface Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attack. The map is colored to show different electrostatic potential values: red indicates electron-rich, negative potential regions, while blue indicates electron-poor, positive potential regions. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MESP map would reveal:
Intense Negative Potential (Red): This region would be concentrated around the oxygen atoms of the nitro group, which are highly electronegative. This is the most likely site for electrophilic attack. google.com
Moderate Negative Potential (Yellow/Orange): The oxygen atoms of the two methoxy groups would also exhibit negative potential, though less intense than the nitro group.
Positive Potential (Blue): A distinct region of positive potential, known as a sigma-hole, is expected on the outer side of the bromine atom along the C-Br bond axis. This site is susceptible to nucleophilic attack or halogen bonding. The hydrogen atoms on the aromatic ring would also show a lesser degree of positive potential.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic data, which are essential for compound identification and characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show shifts influenced by the combined electron-donating effects of the methoxy groups and the electron-withdrawing effects of the nitro and bromo substituents. Carbons directly attached to electronegative atoms (O, N, Br) would be significantly deshielded, appearing at higher ppm values.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These frequencies can be correlated with experimental FT-IR and FT-Raman spectra. Key predicted vibrations for this molecule would include strong asymmetric and symmetric stretching modes for the NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), C-Br stretching (around 600-700 cm⁻¹), and various C-O and aromatic C-H and C=C stretching modes.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would likely predict electronic transitions involving the promotion of electrons from the HOMO (on the dimethoxybenzene ring) to the LUMO (on the nitro group), characteristic of a π → π* transition.
Computational Exploration of Reaction Mechanisms and Energy Profiles (e.g., for SNAr reactions)
The title compound is structured for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile can potentially replace one of the substituents (most likely the bromine or nitro group). The benzene ring is "activated" towards nucleophilic attack by the strong electron-withdrawing nitro group.
Computational chemistry, particularly DFT, is a powerful tool for exploring the reaction mechanisms of SNAr processes. It can be used to model the entire reaction pathway, including the transition states and any intermediates. For SNAr, a key question is whether the reaction proceeds through a classic two-step (addition-elimination) mechanism involving a stable Meisenheimer complex, or a single-step concerted mechanism.
Applications of 5 Bromo 1,2 Dimethoxy 3 Nitrobenzene in Synthetic Chemistry and Materials Science
Role as a Key Intermediate and Building Block in Organic Synthesis
5-Bromo-1,2-dimethoxy-3-nitrobenzene is classified as an organic building block, a category of compounds used for the synthesis of more complex molecules. ambeed.comsigmaaldrich.comenamine.net Its chemical structure, featuring a brominated and nitrated dimethoxybenzene core, provides multiple reactive sites for various chemical transformations.
The key structural features that define its role as a synthetic intermediate include:
The Carbon-Bromine Bond: This allows for participation in various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for creating new carbon-carbon bonds.
The Nitro Group: This electron-withdrawing group can be chemically reduced to an amino group (-NH2). The resulting aniline (B41778) derivative is a versatile intermediate for subsequent reactions, including diazotization or the formation of amides, which are crucial steps in the synthesis of many pharmaceutical and agrochemical compounds.
The Aromatic Ring: The substituents on the benzene (B151609) ring direct the position of further electrophilic or nucleophilic aromatic substitution reactions.
While the potential for these reactions is inherent to its structure, specific, documented synthetic routes starting from this compound to produce other complex molecules are not widely reported in the surveyed literature. Its utility is often generalized, similar to other halogenated nitroaromatic compounds.
Pharmaceutical and Agrochemical Intermediates
The structural motifs present in this compound are found in various biologically active molecules. However, direct evidence of its use as a precursor for specific, named bioactive molecules, drug candidates, or agrochemicals is not available in the reviewed sources. The following sections describe the potential but currently undocumented applications.
In principle, compounds like this compound serve as starting materials in medicinal chemistry for the synthesis of potential drug candidates. The synthesis of bioactive compounds is a complex process, often involving many steps where versatile intermediates are crucial. nih.govresearchgate.netnih.govsciopen.comenamine.net However, there are no specific research articles or patents that explicitly detail the synthesis of a known bioactive molecule or drug candidate starting from this compound.
Similarly, while related structures are used in the development of new agrochemicals like herbicides and pesticides, there is no specific information linking this compound to the synthesis of any particular agrochemical product. The development of new pesticidal compounds often involves the screening of libraries of chemicals that can be built from versatile intermediates. google.com
Contributions to Materials Science
The application of this compound in materials science is not well-documented. The potential uses described below are based on the general properties of related aromatic compounds.
There is no specific research indicating the use of this compound in the development of chemical sensors or electronic materials. Generally, functionalized aromatic compounds can be precursors to materials with specific electronic properties, but this has not been demonstrated for this particular compound. cas.orgidu.ac.id
No literature was found that describes the use of this compound as a precursor for materials in electrophotography or for nonlinear optical materials. The electrophotographic process relies on materials with specific photoconductive properties, and while organic materials are used, there is no link to this specific compound. opentextbc.caordant.comopentextbc.ca
Catalytic Applications
An extensive search of scientific databases and chemical literature did not yield any specific instances of This compound being utilized as a catalyst. There is no documented evidence of this compound acting as a pharmacological agent with catalytic properties. While various organic molecules can serve as organocatalysts, there are no current research findings that describe or suggest a catalytic role for this compound.
Emerging Research Avenues and Future Outlook for 5 Bromo 1,2 Dimethoxy 3 Nitrobenzene Research
Development of Environmentally Benign Synthetic Protocols
The synthesis of any new compound necessitates the development of efficient and sustainable methodologies. For 5-Bromo-1,2-dimethoxy-3-nitrobenzene, a primary research focus would be the creation of environmentally friendly synthetic routes. This would involve exploring alternatives to traditional methods that may use hazardous reagents or produce significant waste. Key areas of investigation would include:
Green Solvents: Utilizing water, supercritical fluids, or biodegradable solvents to minimize the environmental impact of the reaction medium.
Catalytic Systems: Employing reusable catalysts, such as zeolites or enzyme-based systems, to improve atom economy and reduce waste.
Energy Efficiency: Investigating microwave-assisted or flow chemistry techniques to reduce energy consumption and reaction times.
A potential synthetic strategy could involve the nitration of 3-bromo-1,2-dimethoxybenzene or the bromination of 1,2-dimethoxy-3-nitrobenzene. The regioselectivity of these reactions would be a critical aspect to control, and the development of selective catalysts would be paramount.
Exploration of Novel Reactivity and Cascade Transformations
The unique arrangement of bromo, methoxy (B1213986), and nitro functional groups on the benzene (B151609) ring of this compound suggests a rich and complex reactivity profile. Future research would aim to uncover novel chemical transformations and design elegant cascade reactions. This could involve:
Cross-Coupling Reactions: Utilizing the bromine atom as a handle for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to build more complex molecular architectures.
Nucleophilic Aromatic Substitution: Investigating the displacement of the nitro group or bromine atom by various nucleophiles to introduce new functionalities.
Reduction of the Nitro Group: Transforming the nitro group into an amine, which could then serve as a key intermediate for further derivatization, such as diazotization or amide bond formation.
Cascade Reactions: Designing multi-step reactions that occur in a single pot, leveraging the different reactive sites on the molecule to rapidly increase molecular complexity.
Advanced Computational Studies for Predictive Chemistry
Before embarking on extensive laboratory work, computational chemistry would offer a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to:
Predict Molecular Geometry and Electronic Structure: Understanding the bond lengths, bond angles, and electron distribution within the molecule.
Simulate Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.
Model Reaction Mechanisms: Investigating the transition states and energy profiles of potential reactions to guide synthetic efforts and understand reactivity.
Forecast Potential Biological Activity: Using molecular docking simulations to predict interactions with biological targets.
Table 1: Hypothetical Computational Chemistry Research Plan
| Research Area | Computational Method | Predicted Outcome |
| Molecular Structure | DFT (e.g., B3LYP/6-31G*) | Optimized geometry, bond parameters, and electrostatic potential maps. |
| Spectroscopic Properties | GIAO-DFT, TD-DFT | Predicted 1H and 13C NMR chemical shifts, IR vibrational frequencies, and electronic transitions. |
| Reactivity Analysis | Fukui Functions, MEP | Identification of electrophilic and nucleophilic sites, prediction of reactivity. |
| Mechanistic Studies | Transition State Searching | Elucidation of reaction pathways and activation energies for key transformations. |
Design and Synthesis of Derivatives with Tailored Properties
The true potential of this compound would likely be realized through the synthesis of a library of derivatives with customized properties. By systematically modifying the functional groups, researchers could fine-tune the molecule for specific applications. This would involve:
Modification of the Methoxy Groups: Demethylation to phenols or conversion to other alkoxy groups to alter solubility and electronic properties.
Derivatization of the Amino Group (from Nitro Reduction): Acylation, alkylation, or sulfonylation to create a wide range of amides, amines, and sulfonamides.
Functionalization via Cross-Coupling: Introducing a variety of aryl, alkyl, or alkynyl groups at the bromine position.
This approach would allow for the development of structure-activity relationships (SAR) and the optimization of the molecule for desired functions.
Potential for Interdisciplinary Applications beyond Current Scope
While the initial focus would be on the fundamental chemistry of this compound, its unique substitution pattern could lend itself to a variety of interdisciplinary applications. Future research could explore its potential in fields such as:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The combination of electron-withdrawing and -donating groups, along with a halogen atom, is a common feature in many bioactive molecules.
Materials Science: As a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the molecule could be tuned through derivatization.
Agrochemicals: As a lead structure for the discovery of new herbicides or pesticides.
The successful synthesis and characterization of this compound would open up a new area of chemical space for exploration, with the potential for significant scientific and technological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
